molecular formula C11H15N5O5S B2388005 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 2034538-68-4

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No. B2388005
CAS RN: 2034538-68-4
M. Wt: 329.33
InChI Key: DQMSSORHDTWFOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative, which means it contains a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom. Sulfonamides are a group of compounds known for their antibiotic properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. Additionally, it would have a triazine ring, which is a six-membered ring containing three carbon atoms and three nitrogen atoms .


Chemical Reactions Analysis

As a sulfonamide derivative, this compound might be expected to undergo reactions typical of sulfonamides, such as hydrolysis under acidic or alkaline conditions. The isoxazole ring might undergo reactions at the carbon-carbon double bond .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Some general properties might include a relatively high melting point due to the presence of the aromatic rings and potential for hydrogen bonding .

Mechanism of Action

Target of Action

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide, also known as N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide, primarily targets carboxylic acids . Carboxylic acids play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways and contributing to the formation of numerous biomolecules .

Mode of Action

The compound interacts with its targets through a process known as amide coupling . First, the carboxylic acid reacts with N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide to form an active ester, releasing a molecule of N-methylmorpholinium (NMM) . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The interaction of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide with carboxylic acids affects several biochemical pathways. The compound is used for the synthesis of other carboxylic functional groups such as esters and anhydrides . These derivatives play a significant role in various biochemical reactions, including protein synthesis and metabolism .

Pharmacokinetics

The compound’s ability to form highly reactive esters suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide’s action are primarily related to its role in amide coupling . By facilitating the formation of amides, esters, and anhydrides, the compound contributes to the synthesis of a wide range of biomolecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide. For instance, the compound has been shown to improve moisture uptake, moisture content, water vapor permeability, and water solubility of films, suggesting that it may be more effective in humid environments

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety precautions. Without specific information, it’s difficult to comment on the exact safety and hazards .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized .

properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O5S/c1-6-9(7(2)21-16-6)22(17,18)12-5-8-13-10(19-3)15-11(14-8)20-4/h12H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMSSORHDTWFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.